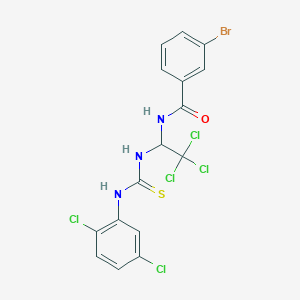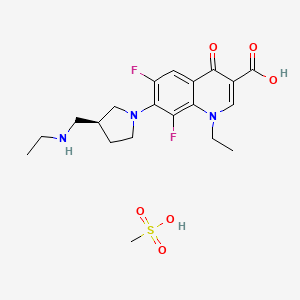
Hlz9RY3swq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compound with methanesulfonic acid (1:1) is a complex organic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinolone core, followed by the introduction of the pyrrolidine ring and the ethylamino group. The final step involves the formation of the methanesulfonic acid salt.
Preparation of the Quinolone Core: The quinolone core is synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Ethylamino Group: The ethylamino group is added using reductive amination.
Formation of the Methanesulfonic Acid Salt: The final compound is formed by reacting the quinolone derivative with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for the final steps to improve efficiency and scalability.
Purification: Involves crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Oxidation Products: Include quinolone derivatives with additional oxygen functionalities.
Reduction Products: Include hydroxylated quinolone derivatives.
Substitution Products: Include various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of other complex organic molecules.
Biology
Antibacterial Agent: Widely used in research for its antibacterial properties.
Enzyme Inhibition: Studied for its ability to inhibit certain bacterial enzymes.
Medicine
Antibiotic: Used in the development of new antibiotics.
Drug Development: Investigated for its potential in treating bacterial infections.
Industry
Pharmaceuticals: Used in the production of antibacterial drugs.
Biotechnology: Employed in various biotechnological applications.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Enhanced Stability: The presence of the methanesulfonic acid salt enhances the stability of the compound.
Broad-Spectrum Activity: Effective against a wide range of bacterial pathogens.
Improved Solubility: The methanesulfonic acid salt form improves the solubility of the compound, making it more effective in biological systems.
Eigenschaften
CAS-Nummer |
109960-63-6 |
|---|---|
Molekularformel |
C20H27F2N3O6S |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C19H23F2N3O3.CH4O3S/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;1-5(2,3)4/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H3,(H,2,3,4)/t11-;/m0./s1 |
InChI-Schlüssel |
YIVIWWYZEYGBSQ-MERQFXBCSA-N |
Isomerische SMILES |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |
Kanonische SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


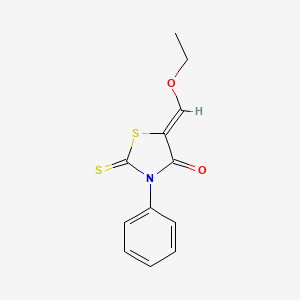
![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)
![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)
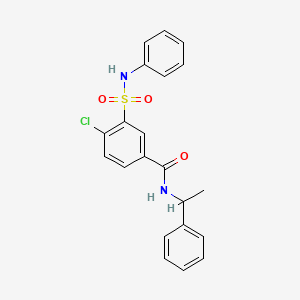
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)
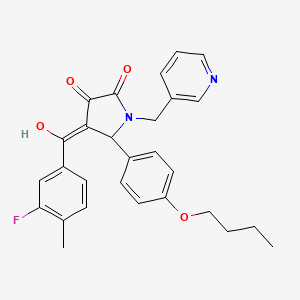
![4-Hydroxy-3,5-dimethyl-5-[(1E)-2-methyl-1,3-butadienyl]-2(5H)-thiophenone](/img/structure/B12007656.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
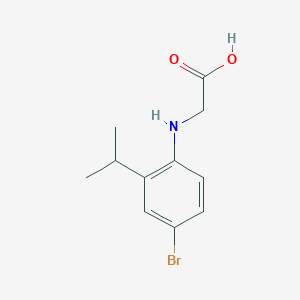
![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)

![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
